3-(Trifluoromethyl)benzofuran-5-amine
Overview
Description
“3-(Trifluoromethyl)benzofuran-5-amine” is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.14 . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Benzofuran compounds are synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has also been disclosed .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)benzofuran-5-amine” consists of a benzofuran ring with a trifluoromethyl group attached to the 3rd carbon and an amine group attached to the 5th carbon .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
- Application : Researchers have identified this compound as having anti-hepatitis C virus (HCV) activity. It holds promise as a potential therapeutic drug for HCV disease .
- Application : Studies have investigated the relationship between substituents on the benzofuran ring and antibacterial activity. The presence of specific functional groups, such as halogens or amino groups, influences the compound’s effectiveness against bacteria .
Antiviral Activity
Antibacterial Properties
Mechanism of Action
Target of Action
3-(Trifluoromethyl)benzofuran-5-amine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making them suitable structures for drug discovery . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its targets. Some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . .
Safety and Hazards
Future Directions
Benzofuran compounds, including “3-(Trifluoromethyl)benzofuran-5-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGOGWZMJJPYSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286998 | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzofuran-5-amine | |
CAS RN |
1400764-32-0 | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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